molecular formula C18H18N4O2S B2483709 N-(3,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896318-85-7

N-(3,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B2483709
CAS RN: 896318-85-7
M. Wt: 354.43
InChI Key: CSCSRGVLMGWRJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar triazine compounds involves multiple steps, including the creation of intermediates like sulfonamides and alkylated piperazine derivatives. For example, Khan et al. (2019) discuss the synthesis of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, highlighting methodologies that could be applicable to our compound of interest (Khan et al., 2019).

Molecular Structure Analysis

Geng et al. (2023) detailed the molecular structure analysis of triazine derivatives using 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy, further supported by single-crystal X-ray diffraction. Their work emphasizes the importance of density functional theory (DFT) in comparing molecular structures with X-ray diffraction values, offering insights into the molecular structure of our compound (Geng et al., 2023).

Chemical Reactions and Properties

The study of Siddiqui et al. (2014) on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides presents a framework for understanding the chemical reactions and properties of similar compounds. Their work demonstrates the potential anti-bacterial activities, which might also be relevant for our compound, suggesting a basis for the exploration of chemical reactions and properties (Siddiqui et al., 2014).

Physical Properties Analysis

The physical properties of similar compounds have been explored through spectroscopic methods and DFT calculations, as discussed by Arjunan et al. (2012). Their work on N-(2,4-dimethylphenyl)-2,2-dichloroacetamide offers a comparative approach to studying the physical properties of our compound, including stability and vibrational characteristics (Arjunan et al., 2012).

Chemical Properties Analysis

The chemical properties, including antibacterial, hemolytic, and thrombolytic activities of related compounds, are highlighted in the research by Aziz-Ur-Rehman et al. (2020). Their synthesis and evaluation of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives provide a basis for understanding the chemical properties of our compound of interest (Aziz-Ur-Rehman et al., 2020).

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activity

A study by Khan et al. (2019) on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide demonstrated significant antibacterial, antifungal, and anthelmintic activities. These compounds were synthesized, characterized, and evaluated for their biological activities, providing a potential pathway for developing new therapeutic agents. Additionally, molecular docking studies suggested a good correlation between binding energy and observed in vitro data for active compounds, indicating their potential for further drug development (Khan et al., 2019).

Antimicrobial Activity

Research by Ucherek et al. (2008) investigated the antimicrobial activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)-1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate and related compounds. These molecules showed higher antimicrobial activity than standard drugs, indicating their potential as pharmaceuticals and in agriculture (Ucherek et al., 2008).

Fingerprint Detection

The same study by Khan et al. (2019) also explored the use of these compounds in latent fingerprint detection. One compound exhibited good stickiness and finger rhythm without dense dust, making it suitable for detecting fingerprints on various flat surfaces. This suggests an application in forensic science for these chemical compounds (Khan et al., 2019).

Antimicrobial and Larvicidal Activities

Kumara et al. (2015) reported on the synthesis and evaluation of some novel triazinone derivatives for antimicrobial and larvicidal activities. These compounds showed significant growth inhibition properties against certain bacterial and fungal pathogens, as well as potency in mosquito larvicidal activity, indicating their potential applications in pest control and disease prevention (Kumara et al., 2015).

Crystal Structure and Biological Studies

Karanth et al. (2019) synthesized and characterized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, exploring their crystal structure and biological activities, including antioxidant and antibacterial properties. This research underscores the potential of structurally similar compounds in developing new therapeutic agents (Karanth et al., 2019).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-4-5-15-20-17(21-18(24)22(15)9-11)25-10-16(23)19-14-7-12(2)6-13(3)8-14/h4-9H,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCSRGVLMGWRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC(=CC(=C3)C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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